(E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
(E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethylideneamino group and a phenyl ring. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with ethylidene compounds. One common method involves the reaction of 1,5-dimethyl-2-phenyl-3-pyrazolone with ethylideneamine under reflux conditions in ethanol. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde-2,4-dinitrophenylhydrazone: Shares similar structural features but differs in its functional groups and applications.
5-{[(E)-Ethylideneamino]oxy}-4-methyl-N-phenyl-1,3-thiazol-2-amine: Another compound with an ethylideneamino group but with different biological activities.
Uniqueness
(E)-4-(Ethylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to form stable metal complexes and exhibit a broad range of biological activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(ethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H15N3O/c1-4-14-12-10(2)15(3)16(13(12)17)11-8-6-5-7-9-11/h4-9H,1-3H3 |
InChI Key |
YDMFINWZPKNACG-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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